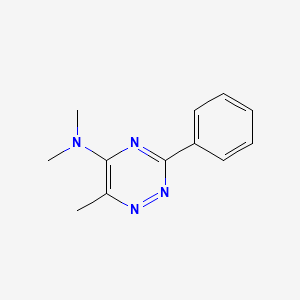

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Reactivity N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, as part of the broader family of 1,2,4-triazines, is involved in various chemical syntheses and reactions. For instance, studies on the amination of 1,2,4-triazines have shown that these compounds undergo substitution reactions leading to the formation of 3-amino-1,2,4-triazines. Such reactions are crucial for developing new chemical entities with potential applications in materials science and pharmaceuticals (Rykowski & Plas, 1982).

Material Science and Polymers In material science, 1,2,4-triazines, including derivatives similar to N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, have been investigated for their utility in creating advanced materials. For example, their incorporation into polymers has been studied for enhancing the properties of materials, such as thermal stability and luminescence. These advancements are pivotal for developing new materials for electronic, optical, and structural applications (Sun et al., 2015).

Optical Properties and Luminescence The synthesis and optical properties of triazine-amine conjugated oligomers have been extensively researched. These compounds exhibit strong fluorescence and are promising for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent markers. The ability to fine-tune the optical properties through chemical modification makes N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine and its derivatives valuable for creating high-performance optical materials (Murase & Fujita, 2005).

Catalysis and Amide Formation The role of similar triazine derivatives in catalyzing amide-forming reactions highlights the versatility of these compounds in synthetic organic chemistry. Their ability to mediate or catalyze the formation of amides is crucial for pharmaceutical manufacturing, where amide bonds are ubiquitous. Research into the mechanisms and efficiency of these catalytic processes is ongoing, with the aim of developing more sustainable and efficient synthetic routes (Kitamura et al., 2014).

Environmental Applications In the environmental sector, research into novel sulfonated thin-film composite nanofiltration membranes incorporating triazine derivatives demonstrates the potential for water purification and dye treatment technologies. These membranes show increased water flux and improved rejection of dyes, offering a promising approach to addressing water scarcity and pollution issues (Liu et al., 2012).

properties

IUPAC Name |

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-9-12(16(2)3)13-11(15-14-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYADVNGMOHOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324834 |

Source

|

| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

CAS RN |

339013-26-2 |

Source

|

| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)

![2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2729025.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)